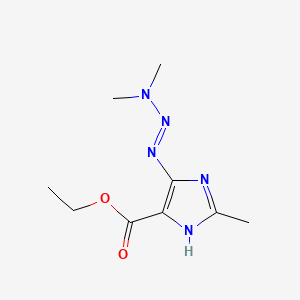
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring substituted with a carbethoxy group, a triazeno group, and a methyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Carbethoxy Group: The carbethoxy group can be introduced via esterification reactions using ethyl chloroformate and a suitable base.
Addition of the Triazeno Group: The triazeno group can be added through a diazotization reaction followed by coupling with a suitable amine.
Methylation: The final step involves methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbethoxy or triazeno groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles or triazenes.
科学的研究の応用
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
類似化合物との比較
Similar Compounds
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-ethylimidazole: Similar structure with an ethyl group instead of a methyl group.
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole: Similar structure with a phenyl group instead of a methyl group.
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-chloroimidazole: Similar structure with a chloro group instead of a methyl group.
Uniqueness
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
41459-10-3 |
|---|---|
分子式 |
C9H15N5O2 |
分子量 |
225.25 g/mol |
IUPAC名 |
ethyl 4-[(E)-dimethylaminodiazenyl]-2-methyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C9H15N5O2/c1-5-16-9(15)7-8(11-6(2)10-7)12-13-14(3)4/h5H2,1-4H3,(H,10,11)/b13-12+ |
InChIキー |
NUEUPPUYXCLQHE-OUKQBFOZSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C(N1)C)/N=N/N(C)C |
正規SMILES |
CCOC(=O)C1=C(N=C(N1)C)N=NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


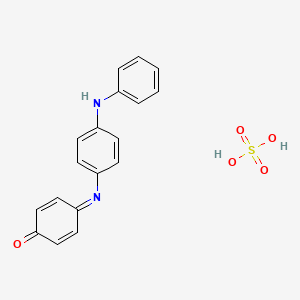
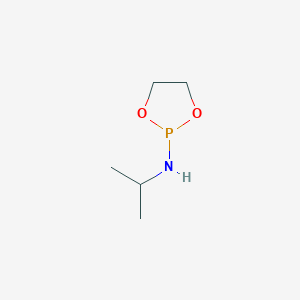
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
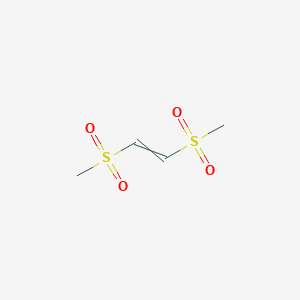
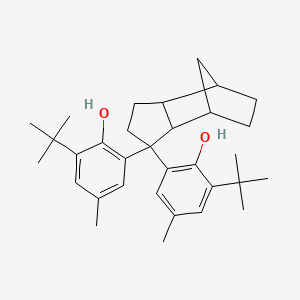
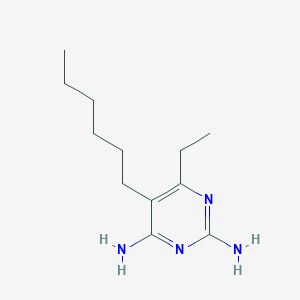
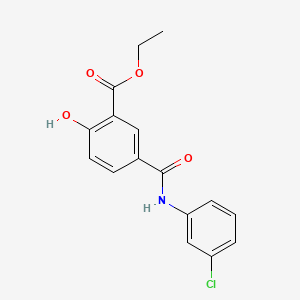
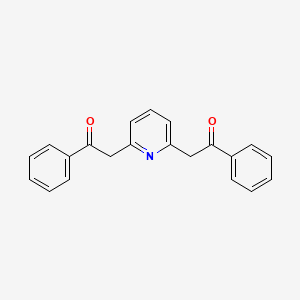
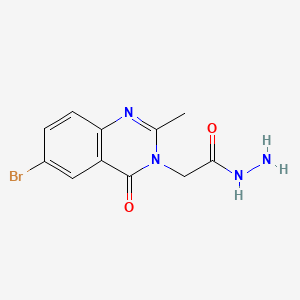
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
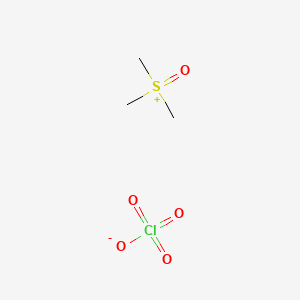
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
